- Isoxazolyl-substituted benzimidazoles as p300 and/or CBP modulators and their preparation, World Intellectual Property Organization, , ,

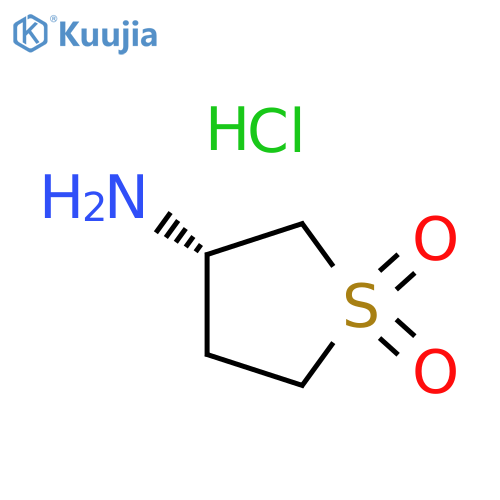

Cas no 935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride)

935455-28-0 structure

Nome del prodotto:(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Numero CAS:935455-28-0

MF:C4H10ClNO2S

MW:171.6456990242

MDL:MFCD28952871

CID:2356444

PubChem ID:67205227

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

-

- (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

- (S)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)

- MGZQMSFXPSKBDY-WCCKRBBISA-N

- (3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride

- (S)-3-Amino-tetrahydrothiophene 1,1-dioxide hydrochloride

- (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride

- (S)-(-)-tetrahydrothiophene-3-amine-1,1-dioxide hydrochloride

- (3S)-3-ThiophenaMine tetrahydro-, 1,1-dioxide hydrochloride (1:1)

- C12856

- (S)-3-AMINOTETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL

- (3S)-3-ThiophenaMine, tetrahydro-, 1,1-dioxide, hydrochloride (1

- EN300-7614021

- AKOS026675629

- PS-8682

- SCHEMBL1901330

- (3S)-1,1-dioxothiolan-3-amine;hydrochloride

- 935455-28-0

- CS-B0940

- (S)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride

- HY-20629

- MFCD28952871

- (3S)-3-amino-1??-thiolane-1,1-dione hydrochloride

-

- MDL: MFCD28952871

- Inchi: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1

- Chiave InChI: MGZQMSFXPSKBDY-WCCKRBBISA-N

- Sorrisi: O=S1(CC[C@H](N)C1)=O.Cl

Proprietà calcolate

- Massa esatta: 171.0120774g/mol

- Massa monoisotopica: 171.0120774g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 9

- Conta legami ruotabili: 0

- Complessità: 167

- Conteggio di unità legate in modo Covalent: 2

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 68.5

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D962256-3g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 95% | 3g |

$2280 | 2024-08-03 | |

| eNovation Chemicals LLC | D962256-5g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 95% | 5g |

$2950 | 2024-08-03 | |

| Chemenu | CM324864-100mg |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 98% | 100mg |

$292 | 2024-07-19 | |

| Enamine | EN300-7614021-0.05g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 0.05g |

$168.0 | 2025-02-24 | |

| Enamine | EN300-7614021-10.0g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 10.0g |

$3131.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060767-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 98% | 1g |

¥8064.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D962256-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 95% | 1g |

$1350 | 2024-08-03 | |

| Enamine | EN300-7614021-0.25g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 0.25g |

$361.0 | 2025-02-24 | |

| Alichem | A169006120-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 98% | 1g |

$1350.00 | 2023-08-31 | |

| Enamine | EN300-7614021-1.0g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 1.0g |

$728.0 | 2025-02-24 |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C

Riferimento

- Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases., World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol

1.2 Reagents: Hydrochloric acid Solvents: Methanol

Riferimento

- Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt

1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt

1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux

Riferimento

- Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects, Japan, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, 1 atm, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt

Riferimento

- Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C

Riferimento

- Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt

Riferimento

- A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 d, reflux

Riferimento

- Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists, Japan, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Benzonitrile , Zinc bromide ; 90 h, 120 °C

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux

Riferimento

- Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

Riferimento

- Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors, Japan, , ,

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Raw materials

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preparation Products

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Letteratura correlata

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride) Prodotti correlati

- 1217699-77-8((R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid)

- 498-60-2(3-Furaldehyde)

- 1540486-47-2(2-(4-Methoxy-3,5-dimethylphenyl)-3-methylbutanoic acid)

- 2138346-71-9(5-bromo-1-(2-fluoro-2-methylpropyl)-1H-1,2,4-triazol-3-amine)

- 1385927-80-9(4-(2-chlorophenyl)methyl-2,5-dimethylmorpholine)

- 1805212-02-5(2-Bromo-4-chloro-3-methyl-6-nitropyridine)

- 1806860-57-0(3-(Difluoromethyl)-4-methoxy-2-methyl-6-(trifluoromethyl)pyridine)

- 2229604-36-6(O-{1-(2-methylpropyl)cyclopropylmethyl}hydroxylamine)

- 2137715-29-6(methyl 3,4-dihydro-2H-oxazine-4-carboxylate)

- 1314912-48-5(2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Purezza:99%/99%

Quantità:250mg/1g

Prezzo ($):174.0/694.0